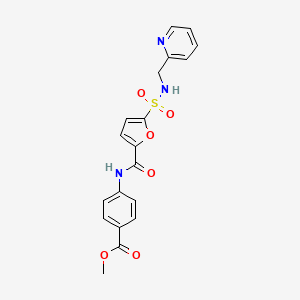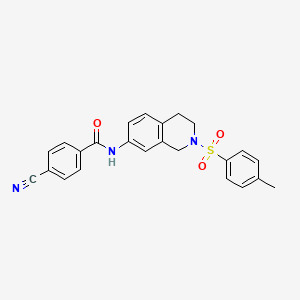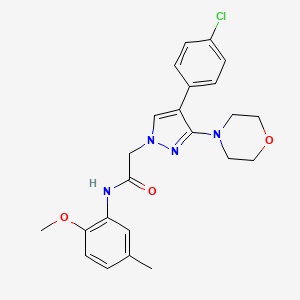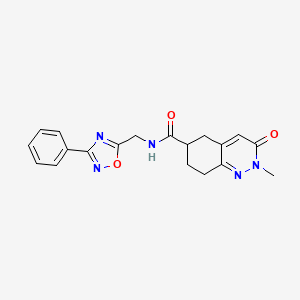![molecular formula C23H22N2O3 B2818940 2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone CAS No. 1903870-05-2](/img/structure/B2818940.png)
2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone, also known as BPPB, is a synthetic compound that has been the subject of extensive scientific research due to its potential therapeutic applications. BPPB belongs to a class of compounds known as small molecule inhibitors, which have been shown to be effective in targeting various disease pathways.
Scientific Research Applications
Forensic Identification
In forensic toxicology, novel compounds are identified and characterized for law enforcement and public health purposes. For example, a study focused on identifying a novel cathinone derivative seized by customs, showcasing the importance of advanced analytical techniques in the forensic identification of new psychoactive substances (Bijlsma et al., 2015).
Hydrogen-Bonding Patterns
Research on enaminones, such as the study of their hydrogen-bonding patterns, contributes to our understanding of molecular interactions critical for drug design and material science. This research can inform the development of compounds with desired physical and chemical properties (Balderson et al., 2007).
Inhibitors and Biological Activity
Compounds with the pyrrolidinyl ethanone structure have been evaluated for their biological activities, including as inhibitors of blood platelet aggregation. Such studies contribute to the discovery of new therapeutic agents and the understanding of their mechanisms of action (Grisar et al., 1976).
Synthetic Methods
Investigations into the synthesis of related compounds, such as the versatile three-component coupling for the synthesis of pyrazolopyridines, provide valuable methodologies for creating diverse chemical libraries. These synthetic approaches are crucial for drug discovery and the development of new materials (Almansa et al., 2008).
Properties
IUPAC Name |
2-(4-phenylphenoxy)-1-(3-pyridin-2-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c26-23(25-15-13-21(16-25)28-22-8-4-5-14-24-22)17-27-20-11-9-19(10-12-20)18-6-2-1-3-7-18/h1-12,14,21H,13,15-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIRUEBBEUOGST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=N2)C(=O)COC3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-chloro-4-methylphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2818864.png)




![1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-(2-phenyl-2-adamantyl)ethanone](/img/structure/B2818871.png)



![3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2818880.png)
